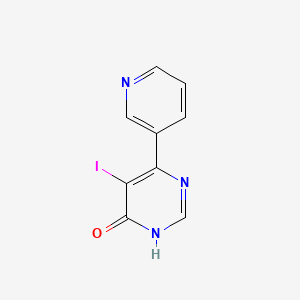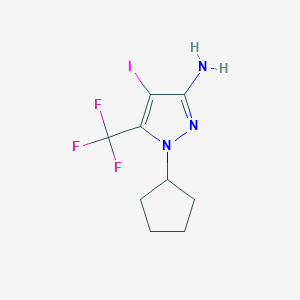
5-(4-Chlorobenzyl)-2-morpholinothiazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chlorobenzyl)-2-morpholinothiazol-4-amine is a chemical compound that belongs to the class of thiazole derivatives It is characterized by the presence of a 4-chlorobenzyl group attached to the thiazole ring, which is further substituted with a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobenzyl)-2-morpholinothiazol-4-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the thiazole intermediate.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction using morpholine and the thiazole intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Chlorobenzyl)-2-morpholinothiazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and morpholine positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: 4-chlorobenzyl chloride, morpholine, basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 5-(4-Chlorobenzyl)-2-morpholinothiazol-4-amine involves its interaction with specific molecular targets. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes, disrupting metabolic pathways in microorganisms.
Interacting with Cell Membranes: The compound may interact with cell membranes, leading to increased permeability and cell death.
Binding to DNA: It can bind to DNA, interfering with replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-(4-Chlorobenzyl)-1,3,5-Triazinan-2-Ylidene)Nitramide: This compound shares the 4-chlorobenzyl group but has a different core structure.
4-Chlorobenzyl Chloride: A simpler compound that can be used as a precursor in the synthesis of more complex molecules.
Uniqueness
5-(4-Chlorobenzyl)-2-morpholinothiazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring, coupled with the morpholine and 4-chlorobenzyl groups, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C14H16ClN3OS |
|---|---|
Molekulargewicht |
309.8 g/mol |
IUPAC-Name |
5-[(4-chlorophenyl)methyl]-2-morpholin-4-yl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C14H16ClN3OS/c15-11-3-1-10(2-4-11)9-12-13(16)17-14(20-12)18-5-7-19-8-6-18/h1-4H,5-9,16H2 |
InChI-Schlüssel |
WOALYCAADBROGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC(=C(S2)CC3=CC=C(C=C3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


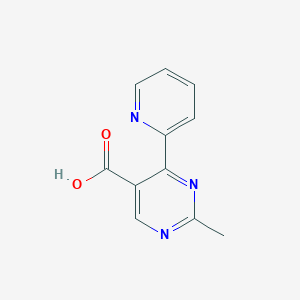
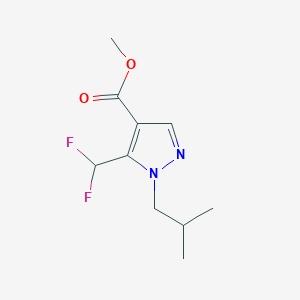
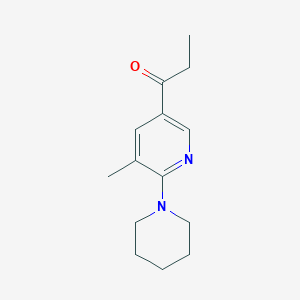
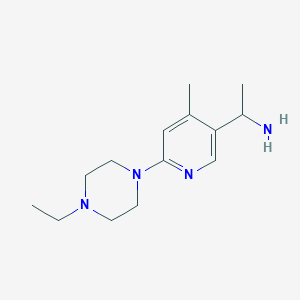
![3-(6-Thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B11792310.png)
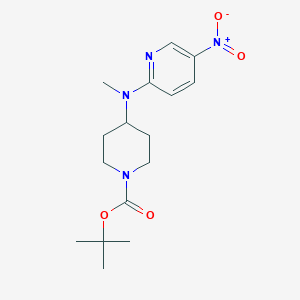
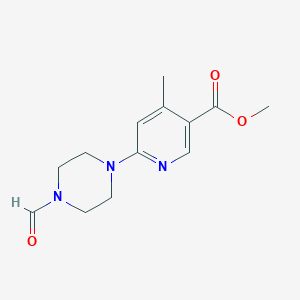
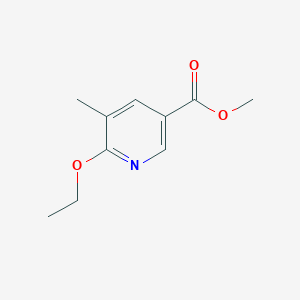
![2-Bromo-4-(5,6-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11792334.png)
